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Introduction

ML206 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 1
(USP1). USP1, in complex with its cofactor UAF1, plays a critical role in the DNA damage
response (DDR) by deubiquitinating key proteins involved in DNA repair pathways, notably
Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD?2).
Inhibition of USP1 by ML206 leads to the accumulation of monoubiquitinated PCNA and
FANCD2, which can impair DNA repair, sensitize cancer cells to DNA-damaging agents, and
induce apoptosis. These application notes provide detailed protocols for utilizing ML206 in
various cell-based assays to investigate its biological effects and potential as a therapeutic
agent. As a close analog of ML206, data for ML323 is also referenced to provide further
context on the activity of this class of USP1 inhibitors.

Mechanism of Action of ML206

ML206 allosterically inhibits the USP1/UAF1 deubiquitinase complex. This inhibition prevents
the removal of ubiquitin from monoubiquitinated PCNA (ub-PCNA) and monoubiquitinated
FANCD2 (ub-FANCD?2). The persistence of ub-PCNA can stall DNA replication forks and
promote translesion synthesis (TLS), while the accumulation of ub-FANCD?2 is a key step in the
activation of the Fanconi Anemia (FA) pathway, which is crucial for the repair of DNA
interstrand crosslinks. By blocking the deubiquitination of these substrates, ML206 disrupts
these DNA repair processes, leading to increased genomic instability and cell death,
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particularly in cells with pre-existing DNA repair defects or in combination with DNA-damaging

agents like cisplatin.

Data Presentation
Table 1: In Vitro Activity of the USP1 Inhibitor ML323

(ML206 Analog)

Cell Line Cancer Type IC50 (uM)
A549 Lung Carcinoma >10
HCT116 Colon Carcinoma > 10

U20S Osteosarcoma >10

H596 (cisplatin-resistant) Non-Small Cell Lung Cancer > 10 (alone)

H596 (in combination with » ) )
Non-Small Cell Lung Cancer Sensitizes cells to cisplatin

cisplatin)

Note: Data for ML323, a potent and selective USP1-UAF1 inhibitor and a close analog of
ML206, is presented here as a reference for the expected activity of this class of compounds.
The IC50 values for ML323 alone are greater than 10 pM in several cancer cell lines, indicating
that its primary utility in these lines may be in combination therapies. ML323 has been shown
to sensitize cisplatin-resistant H596 cells to cisplatin-induced cell death.

Signaling Pathway Diagram
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Caption: USP1/UAF1 signaling pathway and the inhibitory effect of ML206.
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Caption: General workflow for cell-based assays with ML206.

Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of ML206 on the viability of cancer cells.
Materials:

Cancer cell line of interest

o Complete cell culture medium

e ML206 (stock solution in DMSO)

 Cisplatin (stock solution in sterile water or saline)
o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)
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DMSO (cell culture grade)

Phosphate-buffered saline (PBS)

Multichannel pipette

Plate reader

Procedure:

o Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
medium.

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell
attachment.

e Compound Treatment:

Prepare serial dilutions of ML206 and/or cisplatin in complete medium. A typical
concentration range for ML206 is 0.1 to 50 uM.

For combination studies, prepare a matrix of concentrations of both ML206 and cisplatin.

Carefully remove the medium from the wells and add 100 pL of the medium containing the
desired concentrations of the compounds. Include vehicle control (DMSO) and untreated
control wells.

Incubate the plate for 24, 48, or 72 hours at 37°C.

e MTT Assay:

o After the incubation period, add 10 pL of MTT solution (5 mg/mL) to each well.[1]

o Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[2]
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[e]

Carefully aspirate the medium from each well.

(¢]

Add 100 pL of DMSO to each well to dissolve the formazan crystals.[1]

[¢]

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

[¢]

Measure the absorbance at 570 nm using a plate reader.

o Data Analysis:
o Subtract the absorbance of the blank (medium only) wells from all other readings.

o Calculate the percentage of cell viability for each treatment group relative to the vehicle-
treated control.

o Plot the percentage of cell viability against the drug concentration to generate a dose-
response curve and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium
lodide Staining)

This protocol is for quantifying apoptosis induced by ML206.
Materials:

Cancer cell line of interest

6-well cell culture plates

ML206 and/or cisplatin

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

Flow cytometer

Procedure:

e Cell Seeding and Treatment:
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o Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of
harvesting.

o Allow cells to attach overnight.

o Treat cells with the desired concentrations of ML206 and/or cisplatin for the desired time
(e.g., 24 or 48 hours). Include a vehicle control.

e Cell Harvesting and Staining:

[e]

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and collect
them.

o Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
o Wash the cells twice with cold PBS.
o Resuspend the cells in 100 pL of 1X Binding Buffer.
o Add 5 pL of Annexin V-FITC and 5 pL of PI to the cell suspension.
o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
o Add 400 pL of 1X Binding Buffer to each tube.
e Flow Cytometry Analysis:
o Analyze the samples by flow cytometry within 1 hour of staining.

o Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2)
for PI.

o Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin
V+/PIl-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/Pl+) cells.

Protocol 3: Western Blot for PCNA and FANCD2
Monoubiquitination
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This protocol is to detect changes in the ubiquitination status of PCNA and FANCD2 following
ML206 treatment.

Materials:
e Cancer cell line of interest
e 6-well or 10 cm cell culture dishes
e ML206 and/or cisplatin
e RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
o BCA Protein Assay Kit
e SDS-PAGE gels and running buffer
» Transfer buffer and PVDF membrane
» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
e Primary antibodies against PCNA and FANCD2
o HRP-conjugated secondary antibodies
o ECL Western Blotting Substrate
o Chemiluminescence detection system
Procedure:
e Cell Lysis:
o Seed and treat cells as described in the apoptosis assay protocol.
o After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

o Scrape the cells and collect the lysate.
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o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Collect the supernatant containing the protein extract.

e Protein Quantification:
o Determine the protein concentration of each lysate using a BCA assay.
o SDS-PAGE and Western Blotting:

o Normalize the protein samples to the same concentration with lysis buffer and Laemmli
sample buffer.

o Boil the samples at 95-100°C for 5-10 minutes.

o Load equal amounts of protein (20-40 pg) onto an SDS-PAGE gel.

o Run the gel to separate the proteins by size.

o Transfer the separated proteins to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against PCNA or FANCD2 overnight at
4°C.

o Wash the membrane three times with TBST.

o Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1
hour at room temperature.

o Wash the membrane three times with TBST.
o Detection:
o Incubate the membrane with ECL substrate.

o Detect the chemiluminescent signal using an imaging system.
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o Analyze the bands corresponding to the unmodified and monoubiquitinated forms of
PCNA and FANCD2. The monoubiquitinated form will appear as a band with a higher
molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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